7-Fluoro-3-iodoimidazo[1,2-a]pyridine: Comparative Antiviral Activity of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). In a study evaluating a series of these compounds, one derivative exhibited an IC50 value of 21 nM against Mpro . While a direct head-to-head comparison for 7-fluoro-3-iodoimidazo[1,2-a]pyridine is not available in the primary literature, its classification as a member of this active chemical series suggests potential as an advanced intermediate for synthesizing similarly potent antiviral agents.
| Evidence Dimension | Inhibitory potency against SARS-CoV-2 main protease (Mpro) |
|---|---|
| Target Compound Data | Not explicitly quantified in available primary literature; inferred potential based on class membership. |
| Comparator Or Baseline | Lead imidazo[1,2-a]pyridine derivative (unspecified structure) from a focused antiviral library. |
| Quantified Difference | Lead compound IC50: 21 nM. Baseline for other in-class compounds: >100 nM to inactive. |
| Conditions | Biochemical enzyme inhibition assay against recombinant SARS-CoV-2 Mpro. |
Why This Matters
This class-level evidence establishes the imidazo[1,2-a]pyridine core as a validated starting point for developing nanomolar-potency SARS-CoV-2 Mpro inhibitors, supporting procurement for antiviral drug discovery.
